2-Aminobutanamida

Descripción general

Descripción

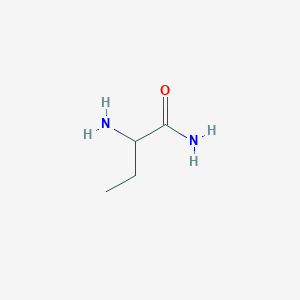

2-Aminobutanamide is an organic compound with the molecular formula C4H10N2O. It is a derivative of butanamide, where an amino group is attached to the second carbon atom of the butanamide chain. This compound exists in different enantiomeric forms, with (S)-2-aminobutanamide being a key intermediate in the synthesis of certain pharmaceuticals, such as levetiracetam, an anticonvulsant drug used to treat epilepsy .

Aplicaciones Científicas De Investigación

2-Aminobutanamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.

Industry: It is used in the production of pharmaceuticals and other fine chemicals, benefiting from its chiral properties and reactivity.

Mecanismo De Acción

Target of Action

This compound is primarily used as a reagent in organic synthesis

Mode of Action

As a chemical reagent, it is used in the synthesis of other compounds . The specific interactions with biological targets, if any, are yet to be determined.

Biochemical Pathways

As a reagent, it is involved in various chemical reactions, but its role in biological pathways is unclear .

Result of Action

As a reagent, it is primarily used in the synthesis of other compounds . Its direct effects on cellular processes, if any, are yet to be determined.

Action Environment

As a laboratory reagent, it is typically handled and stored under controlled conditions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Biotransformation Method

-

Enzyme Method

Starting Material: 2-amido butyronitrile

Reaction Conditions: Water is used as the solvent, eliminating the need for harmful organic solvents, making the process cost-effective and suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of (S)-2-aminobutanamide often combines biotransformation and chemical synthesis. This approach leverages the high optical selectivity of biotransformation and the efficiency of chemical synthesis to produce the compound with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2-Aminobutanamide can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

Reduction: Reduction reactions can convert 2-aminobutanamide to its corresponding amine or alcohol derivatives.

Substitution: The amino group in 2-aminobutanamide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or other amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobutyric Acid: A non-proteinogenic amino acid used as a chiral reagent in asymmetric synthesis.

2-Aminobutyramide Hydrochloride: A related compound used in similar applications, particularly in pharmaceutical synthesis.

Uniqueness

2-Aminobutanamide is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of chiral pharmaceuticals. Its ability to undergo various chemical reactions and its role in producing biologically active compounds highlight its importance in both research and industrial applications.

Actividad Biológica

2-Aminobutanamide, specifically its (S)-enantiomer, is a significant compound in biochemical applications, particularly as a chiral building block in the synthesis of pharmaceuticals such as levetiracetam. This article explores the biological activity of 2-aminobutanamide, focusing on its enzymatic production, pharmacological properties, and potential therapeutic applications.

2-Aminobutanamide has the molecular formula C4H10N2O and is characterized by the presence of an amine group attached to a butanamide structure. Its chiral nature allows for distinct biological activities depending on its stereochemistry.

Enzymatic Production

The production of (S)-2-aminobutanamide has garnered attention due to its relevance in drug synthesis. A notable method involves the use of a novel d-aminopeptidase from Brucella sp., which exhibits high activity and enantioselectivity. The enzyme operates optimally at 45°C and pH 8.0, demonstrating a low value, indicating a strong affinity for 2-aminobutanamide as a substrate. In a study, the kinetic resolution of 300 g/L of 2-aminobutanamide achieved over 50% conversion with >99% enantiomeric excess within 80 minutes using recombinant Escherichia coli cells .

Table 1: Enzymatic Characteristics of d-Amino Peptidase from Brucella sp.

| Parameter | Optimal Value |

|---|---|

| Temperature | 45°C |

| pH | 8.0 |

| Low | |

| Conversion Rate | >50% |

| Enantiomeric Excess | >99% |

Pharmacological Activity

Research indicates that (S)-2-aminobutanamide exhibits various biological activities, including:

- Neuroprotective Effects : As a precursor to levetiracetam, (S)-2-aminobutanamide is implicated in anticonvulsant activity, providing neuroprotection against excitotoxicity.

- Metabolic Role : It participates in metabolic pathways involving amino acids and neurotransmitter synthesis.

- Potential Anti-infective Properties : Preliminary studies suggest that it may have anti-infective effects, although more research is needed to fully elucidate this property .

Case Studies

-

Kinetic Resolution Using d-Amino Peptidase :

A study demonstrated the effective use of d-aminopeptidase for the kinetic resolution of racemic 2-aminobutanamide. The enzyme's high specificity allows for the selective production of (S)-2-aminobutanamide, which is essential for synthesizing pharmacologically active compounds . -

Biotransformation Studies :

Another case involved the biotransformation of L-2-aminobutyric acid into (S)-2-aminobutanamide using engineered leucine dehydrogenase. This approach highlights the versatility and efficiency of biocatalytic methods in producing chiral amines .

Propiedades

IUPAC Name |

2-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347473 | |

| Record name | DL-2-Aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53726-14-0, 7324-11-0 | |

| Record name | DL-2-Aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-butylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Aminobutanamide in pharmaceutical research?

A1: 2-Aminobutanamide serves as a crucial chiral building block in the synthesis of Levetiracetam, an anti-epileptic drug. [, , , ]

Q2: Are there different methods for synthesizing 2-Aminobutanamide?

A2: Yes, several synthesis routes exist. One common approach involves using (S)-2-aminobutanamide hydrochloride as the starting material, reacting it with either ethyl 4-bromobutyrate or 4-chlorobutyryl chloride to achieve Levetiracetam. [] Another method utilizes L-threonine as the starting material, converting it to L-2-aminobutyric acid through biotransformation, followed by esterification and ammonolysis to yield the target compound. []

Q3: Why is the chirality of 2-Aminobutanamide important in the context of Levetiracetam synthesis?

A3: Levetiracetam is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Only one of these enantiomers, the (S)-enantiomer, exhibits the desired anti-epileptic activity. Therefore, using (S)-2-aminobutanamide as a chiral building block ensures the synthesis of the correct enantiomer of Levetiracetam. [, , ]

Q4: How is the enantiomeric purity of 2-Aminobutanamide determined?

A4: A validated reverse-phase chiral HPLC method employing a CROWNPAK CR (+) column has been developed for this purpose. It accurately quantifies the (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide. []

Q5: Can you elaborate on the biocatalytic production of (S)-2-aminobutanamide?

A5: Researchers have explored using a novel d-aminopeptidase enzyme from Brucella sp. for the biocatalytic production of (S)-2-aminobutanamide. This enzymatic approach holds potential advantages in terms of enantioselectivity and environmental friendliness. [] Another method uses 2-amino-nitrile as a starting material to produce (S)-2-aminobutanamide through a one-step enzymatic reaction in a buffer solution. []

Q6: What are the advantages of the biotransformation method for preparing S-(+)-2-aminobutanamide hydrochloride?

A6: This method combines biotransformation with chemical synthesis, leveraging the high optical selectivity of biotransformation to produce L-2-aminobutyric acid. [] It offers advantages such as mild reaction conditions, low raw material cost, no need for organic solvents, high isomer purity, high conversion rate, and high yield, making it suitable for industrial production. []

Q7: Are there any challenges associated with synthesizing 2-Aminobutanamide?

A7: One challenge is the potential formation of diacetylation impurities during synthesis, which can be difficult to remove and prolong reaction times. [] Utilizing PEG-400 as a phase transfer catalyst has proven beneficial in minimizing this impurity. []

Q8: How is the mother liquor generated during the synthesis of (S)-(+)-2-aminobutanamide hydrochloride managed?

A8: The mother liquor, a byproduct of the synthesis, can undergo racemization to convert it back to a mixture of enantiomers. This racemic mixture can then be reused in the synthesis process, minimizing waste and environmental impact. [, ]

Q9: Are there alternative, safer methods to produce 2-aminobutanamide without using sodium cyanide?

A10: Yes, researchers have developed a method using 2-chlorobutyric acid as the starting material. It involves reacting 2-chlorobutyric acid with thionyl chloride in the presence of a catalyst like phosphorus trichloride to produce 2-chlorobutyryl chloride. [, ] Subsequent reaction with ammonia in an alcohol solvent yields 2-aminobutanamide. [, ] This method boasts a high yield, simple process, low cost, and environmental friendliness. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.